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Compound of Interest

4-Chloro-3-iodo-1H-pyrrolo[3,2-
Compound Name:
cJpyridine

Cat. No.: B1452368

An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

CAS Number: 1190313-39-3

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-iodo-1H-pyrrolo[3,2-
c]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry
and drug discovery. The document details its fundamental physicochemical properties, outlines
a representative synthetic strategy, and explores its applications as a versatile intermediate for
the development of novel therapeutics. Particular emphasis is placed on the strategic utility of
its chloro and iodo substituents in facilitating advanced chemical modifications, such as cross-
coupling reactions. Safety protocols, handling procedures, and storage requirements are also
detailed to ensure its proper use in a research setting. This guide is intended for researchers,
chemists, and professionals in the field of drug development.

Introduction and Significance

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine belongs to the class of azaindoles, which are
bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen
atom. The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing
in molecules targeting a range of biological pathways.[1][2] The strategic placement of two
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distinct halogen atoms—chlorine at the 4-position and iodine at the 3-position—makes this
molecule a particularly valuable and versatile building block.

The iodine atom serves as an excellent leaving group and a reactive handle for introducing
molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The chlorine
atom offers a secondary site for modification, allowing for sequential and regioselective
functionalization. This dual-halogenation pattern enables chemists to construct complex
molecular architectures and systematically explore the structure-activity relationships (SAR) of
derivative compounds, which is a cornerstone of modern drug discovery.[3]

Physicochemical Properties

The fundamental properties of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine are summarized in
the table below. These data are essential for planning reactions, determining appropriate
solvents, and ensuring safe handling.

Property Value Source

CAS Number 1190313-39-3 Cusabio[4]

Molecular Formula C7Ha4CIIN2 Sigma-Aldrich[5]

Molecular Weight 278.48 g/mol Sigma-Aldrich[5]
4-chloro-3-iodo-1H-pyrrolo[3,2-

IUPAC Name o N/A (Standard Nomenclature)
C]pyridine

1S/C7HACIIN2/c8-7-6-4(9)3- , _
InChl Sigma-Aldrich[5]
11-5(6)1-2-10-7/h1-3,11H

ZLDNJKJIGGOYQER- ) )
InChl Key Sigma-Aldrich[5]
UHFFFAOYSA-N
SMILES String Clclnccc2[nH]cc(l)c12 Sigma-Aldrich[5]
Physical Form Solid, Lyophilized powder Cusabio, Sigma-Aldrich[4][5]
Purity >95% Cusabio[4]

Synthesis and Reaction Workflow
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The synthesis of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine typically starts from a precursor
such as 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3).[6] The core principle of the
synthesis involves the electrophilic iodination of the electron-rich pyrrole ring. The 3-position of
the pyrrolo[3,2-c]pyridine system is susceptible to electrophilic attack.

A general workflow for this transformation is outlined below. The choice of iodinating agent and
reaction conditions is critical to achieve high regioselectivity and yield.
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Synthetic Workflow

(Start: 4-Ch|oro-1H-pyrrolo[3,2-c]pyridine)

1. Dissolution

lodinating Agent (e.g., NIS, I2)
+ Inert Solvent (e.g., DMF, CH2Cl2)

2. Addition

Electrophilic lodination

(Room Temperature or mild heating)

3. Reaction Completion

Aqueous Workup & Quenching
(e.g., Na2S20s solution)

. Crude Isolation

Purification
(Column Chromatography)

5. Final Product

Product: 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:
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Starting Material: 4-Chloro-1H-pyrrolo[3,2-c]pyridine provides the necessary heterocyclic

core.

lodinating Agent: N-lodosuccinimide (NIS) is often preferred over molecular iodine (12)
because it is a milder and more selective electrophilic iodinating agent, reducing the
formation of side products.

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is commonly used to
dissolve the starting material and facilitate the reaction.

Workup: Quenching with a reducing agent like sodium thiosulfate (Na2S20s) is essential to
remove any unreacted iodine from the reaction mixture.

Purification: Column chromatography is the standard method for purifying organic
compounds of this nature to achieve high purity.[4]

Applications in Drug Discovery

The true value of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine lies in its role as a versatile

scaffold for building potent and selective drug candidates. The pyrrolo[3,2-c]pyridine core itself

has been identified in numerous biologically active agents, including kinase inhibitors and

anticancer compounds.[1][3]

The dual halogenation allows for selective, stepwise functionalization, most commonly via

palladium-catalyzed cross-coupling reactions.

Suzuki Coupling (at the lodo position): The carbon-iodine bond is significantly more reactive
than the carbon-chlorine bond in palladium catalysis. This allows for the selective coupling of
various boronic acids or esters at the 3-position, introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination (at the Chloro position): Following the modification at the iodo-
position, the less reactive chloro-position can be targeted for C-N bond formation, allowing
the introduction of a wide range of amine functionalities.

This differential reactivity is a powerful tool for rapidly generating a library of analogues for SAR

studies.
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4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
(Versatile Scaffold)

I
Sequential or Orthogonal Reaction

Suzuki Coupling (Position 3 iBuchwald-Hartwig (Position 4)

R1-B(OH)2 R2-NH:2
Pd Catalyst Pd Catalyst

Introduce Rt Introduce R! Introduce INHR2 Introduce NHR?

Kinase Inhibitors - .
(e.g., for Oncology) Antiviral Agents CNS Agents Anti-inflammatory Agents

Click to download full resolution via product page

Caption: Role as a scaffold in medicinal chemistry diversification.

Exemplary Experimental Protocol: Suzuki Cross-
Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki cross-
coupling reaction at the 3-position.

Obijective: To synthesize 4-Chloro-3-(aryl)-1H-pyrrolo[3,2-c]pyridine from 4-Chloro-3-iodo-1H-
pyrrolo[3,2-c]pyridine.

Materials:

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

Arylboronic acid (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (0.05 eq)

Potassium Carbonate (K2CO3) (3.0 eq)
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e 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask, add 4-Chloro-3-iodo-1H-
pyrrolo[3,2-c]pyridine, the arylboronic acid, and Kz2CO:s.

Evacuation and Backfill: Seal the flask with a rubber septum and evacuate the atmosphere,
then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all
oxygen is removed. Causality: Palladium catalysts are sensitive to oxygen and can be
deactivated.

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl2 catalyst.

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
Causality: Degassing the solvent removes dissolved oxygen which can interfere with the
catalytic cycle.

Reaction: Stir the reaction mixture at 80-90 °C and monitor its progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Once the starting material is consumed, cool the reaction to room temperature.
Dilute with ethyl acetate and wash with water, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield
the pure product.

Safety, Handling, and Storage

Hazard Identification: According to its safety profile, this compound is classified as hazardous.

¢ Signal Word: Danger[5]

e Hazard Statements:
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o H301: Toxic if swallowed.[5]

o H318: Causes serious eye damage.[5]

Precautionary Measures and PPE:

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[7]

Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[8]

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[8]
First Aid:

« |If Swallowed (P301 + P310): Immediately call a POISON CENTER or doctor. Rinse mouth.
[5]

e Ifin Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[5]

Storage and Stability:
e Short-term: Store at 4 °C for up to one week.[4]
e Long-term: For long-term stability, store at -20 °C to -80 °C.[4]

e Handling: The compound is supplied as a lyophilized powder. It is recommended to aliquot
the material upon receipt to avoid repeated freeze-thaw cycles.[4]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-
binding site inhibitors with potent anticancer activities.

4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.

Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-
binding site. Semantic Scholar. [Link]

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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